1-(2-Bromophenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXYTEXGKBYULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 1 2 Bromophenyl 1h Pyrazol 5 Amine
Reactions Involving the Pyrazole (B372694) Ring System
The pyrazole ring in 1-(2-bromophenyl)-1H-pyrazol-5-amine is an electron-rich aromatic system. The presence of the 5-amino group further activates the ring, particularly at the C4 position, making it susceptible to electrophilic attack. This inherent reactivity is harnessed for various functional group interconversions and for the construction of more complex, fused heterocyclic structures.
Functional Group Interconversions on the Pyrazole Core
The activated C4 position of the 1-aryl-1H-pyrazol-5-amine scaffold is the primary site for electrophilic substitution, allowing for the direct introduction of various functional groups.
Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines occurs selectively at the 4-position under mild, metal-free conditions. researchgate.netbeilstein-archives.orgbeilstein-archives.orgresearchgate.net The use of N-halosuccinimides (NXS) as inexpensive and safe halogenating agents is a well-established protocol. researchgate.netbeilstein-archives.org Reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature provide the corresponding 4-chloro, 4-bromo, and 4-iodo derivatives in moderate to excellent yields. researchgate.netthieme-connect.com For this compound, this reaction offers a straightforward route to 4-halo-substituted analogs, which are valuable precursors for further cross-coupling reactions. Mechanism studies suggest that DMSO plays a dual role as both a solvent and a catalyst in this transformation. researchgate.netbeilstein-archives.org
| Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 4-Bromo-1-(2-bromophenyl)-1H-pyrazol-5-amine | DMSO, Room Temperature | beilstein-archives.org |
| N-Iodosuccinimide (NIS) | 1-(2-Bromophenyl)-4-iodo-1H-pyrazol-5-amine | DMSO, Room Temperature | thieme-connect.com |
| N-Chlorosuccinimide (NCS) | 4-Chloro-1-(2-bromophenyl)-1H-pyrazol-5-amine | DMSO, Room Temperature | thieme-connect.com |
Formylation: The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.org Applying this reaction to N-arylpyrazoles containing an active amino group leads to the introduction of a formyl group (-CHO) at the C4 position. researchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comrsc.org The resulting this compound-4-carbaldehyde is a versatile intermediate for synthesizing Schiff bases, oximes, and other derivatives.
Annulation and Ring-Forming Reactions Leading to Fused Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic exocyclic amine and an endocyclic nitrogen atom, makes it an ideal precursor for constructing fused bicyclic systems. These annulation reactions typically involve condensation with 1,3-bielectrophilic reagents.
Synthesis of Pyrazolo[1,5-a]pyrimidines: The most common and widely employed annulation reaction involving 5-aminopyrazoles is their condensation with β-dicarbonyl compounds or their synthetic equivalents to form the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govbeilstein-journals.org The reaction proceeds through initial condensation of the exocyclic 5-amino group with one of the carbonyl functions, followed by intramolecular cyclization involving the N1 nitrogen of the pyrazole ring and the second carbonyl group, culminating in a dehydration step. researchgate.net A wide variety of reagents can be used, including 1,3-diketones, β-ketoesters, and enaminones, to generate differently substituted pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgresearchgate.net This strategy is highly regioselective, a result of the greater nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen. researchgate.net
| Reagent Class | Fused Heterocycle Product | General Reaction | Reference |
|---|---|---|---|
| β-Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Acid-catalyzed condensation/cyclization | nih.govbeilstein-journals.org |
| Enaminones | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | researchgate.net |
| β-Ketonitriles and Aldehydes | Pyrazolo[3,4-b]pyridine | Multicomponent condensation/cyclization | beilstein-journals.org |
Synthesis of Pyrazolo[3,4-b]pyridines: While reactions with 1,3-dicarbonyl compounds typically yield pyrazolo[1,5-a]pyrimidines, the isomeric pyrazolo[3,4-b]pyridine system can be accessed through different pathways. beilstein-journals.org For instance, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a β-ketonitrile can lead to the formation of the pyrazolo[3,4-b]pyridine core. beilstein-journals.org In this case, the reaction mechanism involves cyclization between the C4 position of the pyrazole ring and a carbonyl group of an intermediate. beilstein-journals.org
Transformations of the Primary Amine Moiety
The primary amino group at the C5 position is a key site for nucleophilic reactions, enabling a variety of chemical transformations that are fundamental to the derivatization of this compound.
Imination and Schiff Base Formation
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net The 5-amino group of this compound can react with a wide range of carbonyl compounds, typically under acid catalysis with azeotropic removal of water, to yield the corresponding N-(1H-pyrazol-5-yl)imines. researchgate.net This reaction is a straightforward and efficient method for introducing diverse aryl, heteroaryl, or alkyl substituents onto the amine nitrogen. The resulting Schiff bases are not only stable final products but also serve as crucial intermediates for further reactions, such as reduction to secondary amines. chemrxiv.orgekb.eg
Reductive Amination Strategies
Reductive amination is a powerful method for forming secondary and tertiary amines. This transformation can be performed as a one-pot, two-step process starting from the primary amine and a carbonyl compound. researchgate.netineosopen.org In the case of this compound, it would first react with an aldehyde or ketone to form an imine intermediate in situ, as described above. This intermediate is then immediately reduced without being isolated. researchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. ineosopen.org This one-pot procedure provides a direct and high-yield route to N-alkylated or N-arylated secondary amines derived from the parent pyrazol-5-amine. researchgate.netresearchgate.net
Formation of Azo Derivatives via Oxidative Coupling
The primary amine of pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form symmetrical azo compounds, where two pyrazole moieties are linked by an N=N double bond. nih.gov This transformation can be achieved using various oxidants. A notable method involves a copper-catalyzed process using a catalyst like copper(I) iodide (CuI) and an oxidant such as aqueous tert-butyl hydroperoxide (TBHP). nih.gov Research has shown that bromophenyl-substituted pyrazol-5-amines participate efficiently in this reaction, affording the corresponding (E)-1,2-bis(1-(bromophenyl)-1H-pyrazol-5-yl)diazene derivatives in good yields. nih.gov This reaction provides a direct route to complex azo compounds, which have applications in materials science and as synthetic intermediates.
Reactivity of the Bromophenyl Substituent
The presence of a bromine atom on the phenyl ring of this compound imparts a valuable handle for synthetic transformations. The carbon-bromine bond is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0), which is the initial step in a wide array of cross-coupling reactions. This reactivity allows for the introduction of various substituents at the ortho-position of the phenyl ring, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.org The bromophenyl group of this compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups.
The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Figure 1. General scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Detailed research findings on the Sonogashira coupling of analogous compounds, such as 2-amino-3-bromopyridines and other substituted bromopyrazoles, provide insights into the expected reaction conditions and outcomes for this compound. scirp.orgresearchgate.net These studies demonstrate that the reaction generally proceeds with good to excellent yields, tolerating a variety of functional groups on the terminal alkyne.
Commonly employed catalyst systems include palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), which are reduced in situ to the active palladium(0) species. wikipedia.orgscirp.org A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst to facilitate the reaction. wikipedia.orgjk-sci.com The reaction is carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), and in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). scirp.orgnih.gov The reaction temperature can vary, but is often elevated to ensure a reasonable reaction rate. scirp.org
The table below summarizes the expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes, based on data from analogous reactions.
Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | R Group | Product | Expected Yield (%) |
| 1 | Phenylacetylene | C₆H₅ | 1-(2-(Phenylethynyl)phenyl)-1H-pyrazol-5-amine | 85-95 |
| 2 | 1-Hexyne | n-C₄H₉ | 1-(2-(Hex-1-yn-1-yl)phenyl)-1H-pyrazol-5-amine | 80-90 |
| 3 | 3,3-Dimethyl-1-butyne | t-C₄H₉ | 1-(2-((3,3-Dimethylbut-1-yn-1-yl)phenyl)-1H-pyrazol-5-amine | 75-85 |
| 4 | Ethynyltrimethylsilane | Si(CH₃)₃ | 1-(2-((Trimethylsilyl)ethynyl)phenyl)-1H-pyrazol-5-amine | 90-98 |
| 5 | Propargyl alcohol | CH₂OH | 1-(2-(3-Hydroxyprop-1-yn-1-yl)phenyl)-1H-pyrazol-5-amine | 70-80 |
Advanced Spectroscopic Characterization Techniques for 1 2 Bromophenyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹H NMR spectrum of 1-(2-Bromophenyl)-1H-pyrazol-5-amine is expected to display distinct signals corresponding to the protons on the pyrazole (B372694) ring, the bromophenyl ring, and the amine group. The integration of these signals would confirm the number of protons in each environment.
Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of 4.0-6.0 ppm. The chemical shift and broadness of this peak can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Pyrazole Ring Protons: The pyrazole ring features two protons, H-3 and H-4. These would appear as two distinct doublets due to mutual coupling (³JHH). The proton at the C4 position is expected to resonate around 5.8-6.2 ppm, while the proton at the C3 position would likely appear slightly more downfield, around 7.4-7.8 ppm.
Bromophenyl Ring Protons: The four protons on the 2-bromophenyl substituent would present a complex multiplet pattern in the aromatic region, typically between 7.2 and 7.8 ppm. The ortho, meta, and para positions relative to the pyrazole substituent and the bromine atom create distinct chemical environments, leading to overlapping signals that require higher resolution or 2D NMR techniques for unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole H-4 | 5.8 - 6.2 | Doublet (d) |
| Pyrazole H-3 | 7.4 - 7.8 | Doublet (d) |
| Amine (-NH₂) | 4.0 - 6.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C5 carbon, bearing the amine group, would be significantly shielded and is predicted to appear in the 145-155 ppm range. The C3 and C4 carbons are expected around 135-145 ppm and 90-100 ppm, respectively.
Bromophenyl Ring Carbons: Six signals corresponding to the carbons of the bromophenyl ring would appear in the aromatic region (115-140 ppm). The carbon atom directly bonded to the bromine (C-Br) would have a distinct chemical shift around 115-120 ppm due to the heavy atom effect. The carbon attached to the pyrazole nitrogen (C-N) is expected to be found near 138-142 ppm. The remaining four aromatic carbons would resonate at intermediate values within this range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C5-NH₂ | 145 - 155 |
| Pyrazole C3 | 135 - 145 |
| Pyrazole C4 | 90 - 100 |
| Bromophenyl C-N | 138 - 142 |
| Bromophenyl C-Br | 115 - 120 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of protons. It would show cross-peaks between the coupled H-3 and H-4 protons on the pyrazole ring and reveal the coupling network among the adjacent protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively assign the ¹³C signals for the protonated carbons (C3, C4, and the four CH carbons of the phenyl ring) by linking them to their corresponding, pre-assigned proton signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amine (N-H) | Scissoring (Bending) | 1590 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyrazole Ring | C=N & C=C Stretching | 1450 - 1600 |
| Aromatic Ring | C=C Stretching | 1400 - 1500 |
| C-N | Stretching | 1250 - 1350 |
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain multiple bands corresponding to the C=C stretching of the aromatic ring and the C=N and C=C stretching vibrations of the pyrazole ring. A band confirming the C-Br stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₉H₈BrN₃), the calculated monoisotopic mass is approximately 236.99 Da. A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). uni.lu
Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Loss of a bromine radical: [M-Br]⁺
Cleavage of the N-N bond: Leading to fragments corresponding to the bromophenyl radical and the aminopyrazole cation, or vice versa.
Fragmentation of the pyrazole ring: Loss of small, stable molecules like HCN or N₂.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. Although no published crystal structure for this compound has been identified in the search results, this technique would provide unparalleled structural detail if a suitable single crystal could be obtained and analyzed.
A crystallographic analysis would precisely determine:
Bond Lengths and Angles: Providing exact measurements for all covalent bonds and angles within the molecule, confirming the geometry of the pyrazole and phenyl rings.
Dihedral Angles: Revealing the conformation of the molecule, particularly the dihedral angle between the planes of the pyrazole and the 2-bromophenyl rings, which is influenced by steric hindrance from the ortho-bromine atom.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonds involving the amine group (N-H···N) which dictate the crystal packing.
Planarity: Confirming the planarity of the aromatic pyrazole and phenyl ring systems.
This technique provides an unambiguous confirmation of the molecular structure that is inferred from spectroscopic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal absorption bands corresponding to the excitation of electrons from lower energy molecular orbitals to higher energy ones. These transitions are primarily associated with the π-electron systems of the pyrazole and bromophenyl rings.
Detailed Research Findings
While direct experimental UV-Vis spectroscopic data for this compound is not extensively reported in the literature, valuable insights can be drawn from studies on structurally analogous compounds. Research on similar pyrazole derivatives indicates that the electronic absorption spectra are characterized by transitions within the ultraviolet range, typically between 200 and 400 nm.
A study on the closely related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, provides both experimental and theoretically calculated UV-Vis data, which can serve as a strong reference. nih.gov The electronic properties of such molecules are dominated by π → π* and n → π* transitions. The π → π* transitions, which are generally of higher intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrazole and phenyl rings. The n → π* transitions, typically of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the amino group) to a π* antibonding orbital.
The presence of the bromophenyl group and the amino group as substituents on the pyrazole ring is expected to influence the position and intensity of the absorption maxima (λmax). The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through its lone pair of electrons. Conversely, the bromo group may induce a slight bathochromic shift.
Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been shown to be effective in predicting the electronic spectra of pyrazole derivatives. nih.gov These theoretical calculations can help in assigning the observed absorption bands to specific electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. For 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the calculated HOMO-LUMO energy gap corresponds to a significant intramolecular charge transfer (ICT) character, which is a common feature in such donor-acceptor substituted aromatic systems. nih.gov
The solvent environment can also play a role in the position of the absorption bands. Polar solvents may stabilize the excited state more than the ground state, leading to shifts in the λmax values.
Based on the analysis of analogous compounds, the UV-Vis spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its electronic structure. The following table provides representative data based on the findings for a structurally similar molecule, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, to illustrate the expected electronic transitions. nih.gov
| Technique | Solvent | λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| Experimental UV-Vis | Ethanol | 250 | π → π* | nih.gov |
| TD-DFT Calculation | Ethanol | 245 | HOMO-1 → LUMO | nih.gov |
This table illustrates the expected absorption maximum for a closely related compound, which is attributed to a π → π* transition. The good agreement between the experimental and theoretical values for the analog suggests that similar accuracy can be expected for this compound. The primary electronic transition is likely to be a high-energy π → π* transition originating from the conjugated system of the molecule.
Theoretical and Computational Chemistry Studies on 1 2 Bromophenyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations for Molecular Properties
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No published studies were found that performed DFT calculations to determine the optimized geometry (bond lengths, bond angles) and electronic structure of 1-(2-Bromophenyl)-1H-pyrazol-5-amine.
Ab Initio Methods for High-Accuracy Calculations
There is no available research detailing the use of high-accuracy ab initio methods for calculations on this compound.
Reactivity Descriptors and Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. Therefore, data regarding the HOMO-LUMO energy gap, which is crucial for understanding the chemical reactivity and kinetic stability of a molecule, is not available.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps for this compound are not present in the scientific literature. These maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Chemical Hardness, Softness, Ionization Potential, Electron Affinity, and Electrophilicity Index
Specific values for the global reactivity descriptors such as chemical hardness (η), softness (S), ionization potential (I), electron affinity (A), and the global electrophilicity index (ω) for this compound could not be located in published computational studies.
Spectroscopic Property Predictions through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable for simulating NMR spectra, vibrational frequencies, and electronic transitions. These theoretical predictions can help confirm the molecular structure and understand its electronic and geometric characteristics.
Computational NMR Chemical Shift Prediction (GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nih.gov Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, have become reliable for predicting the ¹H and ¹³C NMR chemical shifts of molecules. nih.govasrjetsjournal.org This approach is frequently used in conjunction with DFT calculations. d-nb.info
The process begins with the optimization of the molecule's geometry, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311G+(2d,p)). nih.gov Following optimization, the GIAO method is employed at the same level of theory to calculate the isotropic shielding tensors for each nucleus. researchgate.net The chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (σ) of the molecule's nuclei to the shielding value of a standard reference compound, such as Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
For this compound, this method can predict the chemical shifts for all hydrogen and carbon atoms. The predicted values help in assigning the signals in an experimental spectrum, especially for complex aromatic regions. The accuracy of these predictions can be high, often with mean absolute deviations of less than 0.21 ppm for ¹H shifts and 1.2 ppm for ¹³C shifts, depending on the level of theory and consideration of solvent effects. d-nb.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data) Calculations performed using the GIAO method at the B3LYP/6-311+G(d,p) level of theory.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (Pyrazole C3) | 7.55 | C5 (Pyrazole) | 152.1 |
| H (Pyrazole C4) | 5.90 | C3 (Pyrazole) | 140.5 |
| NH₂ | 4.10 | C4 (Pyrazole) | 98.3 |
| H (Phenyl C3') | 7.70 | C1' (Phenyl) | 138.0 |
| H (Phenyl C4') | 7.45 | C2' (Phenyl) | 118.9 |
| H (Phenyl C5') | 7.30 | C3' (Phenyl) | 134.2 |
| H (Phenyl C6') | 7.85 | C4' (Phenyl) | 128.7 |
| C5' (Phenyl) | 129.5 | ||
| C6' (Phenyl) | 132.6 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective for predicting the vibrational frequencies and modes of a molecule. asrjetsjournal.org
After the molecule's geometry is optimized to a minimum on the potential energy surface, a frequency analysis is performed at the same level of theory. This calculation yields a set of vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each frequency (e.g., stretching, bending, scissoring). The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
For this compound, these calculations can predict characteristic vibrational bands. For example, the N-H stretching frequencies of the amine group are expected in the 3300-3500 cm⁻¹ range, C-H stretching of the aromatic rings around 3000-3100 cm⁻¹, C=N and C=C stretching of the pyrazole (B372694) and phenyl rings in the 1400-1600 cm⁻¹ region, and the C-Br stretching at lower frequencies.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data) Calculations performed at the B3LYP/6-31G(d) level of theory. Frequencies are unscaled.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3505 | Asymmetric NH₂ Stretch |
| ν(N-H) | 3410 | Symmetric NH₂ Stretch |
| ν(C-H) | 3105 | Phenyl C-H Stretch |
| ν(C-H) | 3080 | Pyrazole C-H Stretch |
| δ(N-H) | 1625 | NH₂ Scissoring |
| ν(C=N/C=C) | 1580 | Pyrazole/Phenyl Ring Stretch |
| ν(C-Br) | 650 | C-Br Stretch |
Electronic Absorption Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netnih.gov This analysis provides insight into the electronic transitions, such as π → π* and n → π*, that are responsible for the molecule's absorption of light. nih.gov
The calculation is typically performed on the optimized ground-state geometry of the molecule. TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov By analyzing the molecular orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), one can characterize the nature of these transitions.
For this compound, TD-DFT calculations can predict the λ_max values and help interpret the experimental UV-Vis spectrum. The predicted spectrum would likely show intense absorptions in the UV region, corresponding to π → π* transitions within the conjugated system formed by the pyrazole and bromophenyl rings.
Table 3: Predicted Electronic Transitions for this compound (Illustrative Data) Calculations performed using TD-DFT at the CAM-B3LYP/6-311++G(d,p) level.
| Transition | λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.185 | HOMO → LUMO |
| S₀ → S₂ | 260 | 0.250 | HOMO-1 → LUMO |
| S₀ → S₃ | 225 | 0.110 | HOMO → LUMO+1 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states, and the rationalization of observed reactivity and selectivity.
Transition State Analysis and Reaction Pathway Mapping
Understanding a chemical reaction requires identifying the lowest energy path that connects reactants to products. This path invariably proceeds through a high-energy transition state (TS). Computational methods allow for the precise location and characterization of these transition state structures on the potential energy surface.
The process involves proposing a reaction coordinate and searching for a first-order saddle point (a maximum in one direction and a minimum in all others). Frequency calculations are crucial to confirm a true transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the reaction pathway, confirming that the TS connects the intended reactants and products.
For reactions involving this compound, such as electrophilic substitution on the pyrazole ring or N-arylation reactions, transition state analysis can reveal whether the mechanism is concerted or stepwise. rsc.org It also provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.
Molecular Electron Density Theory (MEDT) Applications in Mechanistic Studies
The Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are responsible for the feasibility of a chemical reaction. encyclopedia.pubnih.gov This theory has been successfully applied to explain the mechanisms and selectivity of various organic reactions, including cycloadditions and electrophilic aromatic substitutions. mdpi.comluisrdomingo.com
A MEDT study involves several stages of analysis:
Analysis of Conceptual DFT Reactivity Indices: The global and local electronic properties of the reactants are analyzed using indices derived from DFT, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). These indices help to classify reactants and predict the polar nature of a reaction.
Topological Analysis of the Electron Localization Function (ELF): The ELF is a tool that reveals the regions of electron pairing in a molecule, allowing for the visualization of core, bonding, and non-bonding electron domains. Analyzing the changes in the ELF along the reaction pathway provides a detailed picture of bond formation and breaking processes. nih.gov
Global Electron Density Transfer (GEDT): The GEDT is calculated at the transition state to quantify the net charge transfer between the reactants, indicating the polarity of the reaction.
In the context of this compound, a MEDT study could be used to understand its reactivity. For instance, in a potential cycloaddition reaction, the analysis of Parr functions (a local reactivity index) could predict the regioselectivity, while the ELF topological analysis would characterize the precise mechanism of bond formation. mdpi.com
Non-linear Optical (NLO) Properties Calculations
Currently, there is a lack of specific published research focusing on the theoretical and computational non-linear optical (NLO) properties of this compound. While the broader class of pyrazole derivatives has been a subject of interest for their potential NLO applications, detailed quantum chemical calculations to determine properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this particular compound are not available in the public domain.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. Such studies on related pyrazole structures often employ functionals like B3LYP to investigate the electronic and geometric properties that give rise to NLO effects. These investigations typically reveal that the arrangement of electron-donating and electron-accepting groups, as well as the extent of π-conjugation within the molecule, are critical factors in determining the magnitude of the NLO response.
For this compound, a theoretical study would involve optimizing the molecular geometry and then calculating the electric dipole moment, polarizability, and hyperpolarizability. The presence of the bromine atom (an electron-withdrawing group) on the phenyl ring and the amine group (an electron-donating group) on the pyrazole ring suggests the potential for intramolecular charge transfer, a key characteristic for second-order NLO materials.
Although no specific data exists for this compound, the general findings from studies on analogous pyrazole derivatives indicate that this class of compounds can exhibit significant NLO properties. Future computational research on this specific molecule would be necessary to quantify its NLO response and evaluate its potential for applications in optoelectronic technologies.
Emerging Research Applications in Chemical Sciences Utilizing 1 2 Bromophenyl 1h Pyrazol 5 Amine
Role as Versatile Synthetic Intermediates for Advanced Organic Structures
The structure of 1-(2-Bromophenyl)-1H-pyrazol-5-amine makes it an exemplary precursor for the synthesis of fused heterocyclic systems, which are core components of many biologically active compounds. 5-Aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic sites: the 5-NH2 group, the 1-NH (pyrazole ring), and the 4-CH position, with a general reactivity order of 5-NH2 > 1-NH > 4-CH. nih.gov This inherent reactivity allows them to react with various bi-electrophilic reagents to construct fused six-membered rings. nih.gov
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for a wide range of biological activities, including acting as protein kinase inhibitors in cancer therapy. nih.govresearchgate.net The synthesis typically involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent. nih.gov The amino group of this compound acts as a potent nucleophile, initiating an intermolecular reaction that, followed by cyclization and dehydration, yields the fused pyrimidine (B1678525) ring. The versatility of this approach allows for the introduction of diverse substituents onto the final pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, enabling the creation of extensive chemical libraries for drug discovery. nih.govrsc.org
Beyond pyrazolo[1,5-a]pyrimidines, this intermediate is also employed in the construction of other fused systems like pyrazolo[3,4-b]pyridines. nih.govnih.gov These syntheses often capitalize on the reactivity of the C-4 position of the pyrazole (B372694) ring and the exocyclic amino group. nih.gov The reaction with α,β-unsaturated ketones, for example, can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. nih.gov The presence of the 2-bromophenyl group at the N-1 position of the pyrazole offers an additional site for modification through cross-coupling reactions, further expanding the structural diversity of the resulting advanced organic structures.
Table 1: Examples of Fused Heterocyclic Systems Derived from 5-Aminopyrazole Intermediates
| Fused Heterocycle | Precursors | Synthetic Strategy | Reference |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, β-Enaminones | Cyclocondensation | nih.gov |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, α,β-Unsaturated Ketones | Cyclocondensation | nih.gov |
| Pyrazolo[1,5-a]quinazolines | Phenyl-1H-pyrazol-5-amine, Alkynoates | Rh(III)-catalyzed [5+1] Annulation | tandfonline.com |
| Pyrazoloazines | 5-Aminopyrazole, Bielectrophiles | Cyclization/Cycloaddition | nih.govnih.gov |
Development of Novel Coordination Compounds and Ligands
The field of coordination chemistry benefits greatly from ligands that can form stable and structurally diverse metal complexes. Pyrazole and its derivatives have long been utilized as effective ligands due to the varied coordination modes they can adopt. researchgate.netresearchgate.netacs.org this compound is a particularly interesting candidate for ligand development. It possesses multiple potential donor sites: the sp2-hybridized nitrogen atom at the 2-position of the pyrazole ring, the exocyclic amino group at the 5-position, and the nitrogen atom at the 1-position that is part of the N-phenyl group. This multi-dentate character allows it to act as a chelating agent, forming stable cyclic complexes with metal ions. researchgate.net
The coordination can occur in several ways. The compound can act as a monodentate ligand, coordinating to a metal center through the N-2 atom of the pyrazole ring. More commonly, it can function as a bidentate ligand, forming a chelate ring by coordinating through both the N-2 pyrazole nitrogen and the nitrogen of the 5-amino group. This N,N-bidentate chelation is a common feature in complexes derived from pyrazole-acetamide ligands. nih.gov The resulting metal complexes can have various geometries, such as octahedral or tetrahedral, depending on the metal ion and other coordinating ligands. nih.govresearchgate.net
Furthermore, the pyrazolate anion, formed upon deprotonation of the pyrazole N-1 proton (if it were unsubstituted), is known to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. nih.gov While the N-1 position in the title compound is substituted with the bromophenyl group, the fundamental ability of the pyrazole core to participate in complex coordination environments is well-established. The development of ligands like this compound contributes to the construction of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and materials science. rsc.org
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Complex Type |
| Monodentate | Pyrazole N-2 | Mononuclear Complexes |
| Bidentate (Chelating) | Pyrazole N-2 and Amino N-5 | Mononuclear Chelates |
| Bridging (as pyrazolate) | Pyrazole N-1 and N-2 (general principle) | Dinuclear/Polynuclear Complexes |
Contributions to Methodological Advancements in Organic Synthesis
This compound and related aminopyrazoles are not just passive building blocks but are also active participants in the advancement of synthetic methodologies. Their inherent reactivity has been exploited in the development of efficient and atom-economical reaction protocols, most notably in multicomponent reactions (MCRs) and transition-metal-catalyzed transformations.
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of green and efficient chemistry. 5-Aminopyrazoles have proven to be excellent substrates for MCRs. For instance, they have been used in one-pot syntheses to generate complex structures like 5-amino-4-(arylselanyl)-1H-pyrazoles and pyrano[2,3-c]pyrazoles. mocedes.orgmdpi.com In these reactions, the aminopyrazole core participates in a cascade of events, often involving condensation and cyclization steps, to rapidly build molecular complexity from simple precursors. mdpi.com
In addition to MCRs, the reactivity of the N-aryl-pyrazol-5-amine scaffold has been harnessed in modern transition-metal catalysis. A notable example is the development of a Rhodium(III)-catalyzed C–H activation and [5+1] annulation cascade. In this methodology, a substituted phenyl-1H-pyrazol-5-amine reacts with an alkyne, where the pyrazole derivative acts as a five-atom component and the alkyne provides a single carbon atom to construct a fused quinazoline (B50416) ring. tandfonline.com This type of reaction represents a significant methodological advance, offering a highly atom-economical route to complex fused heterocycles by leveraging the directing ability of the pyrazole nitrogen and activating a typically inert C-H bond on the phenyl ring. The application of such advanced catalytic cycles showcases how the specific functionalities of substrates like this compound can drive innovation in synthetic organic chemistry.
Table 3: Methodological Advancements Utilizing Aminopyrazole Scaffolds
| Synthetic Methodology | Role of Aminopyrazole | Resulting Products | Key Features | Reference |
| Multicomponent Reactions (MCRs) | Nucleophilic component in reaction cascade | Densely functionalized pyrazoles (e.g., pyrano[2,3-c]pyrazoles) | High atom economy, operational simplicity, rapid complexity generation | mocedes.orgmdpi.com |
| Transition-Metal Catalysis (Rh-catalyzed C-H activation) | Directing group and annulation partner | Fused heterocycles (e.g., pyrazolo[1,5-a]quinazolines) | C-H functionalization, high atom economy, novel bond formation | tandfonline.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Bromophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React 2-bromophenyl hydrazine derivatives with β-keto nitriles or esters under reflux in polar aprotic solvents (e.g., DMSO) with a base (e.g., LiOH) to form the pyrazole core. Yield optimization requires precise temperature control (343 K) and stoichiometric ratios of precursors .
- Route 2 : Use Ullmann coupling or Buchwald-Hartwig amination to introduce the bromophenyl group to preformed pyrazole intermediates. Catalytic systems (e.g., Pd/Cu) and ligand selection critically impact regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetone mixtures) improves purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm, pyrazole NH as a broad singlet near δ 5.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 252.11) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for NH (~3350 cm) and C-Br (550–650 cm) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs). The bromine atom’s steric bulk and electron-withdrawing effects influence binding pocket interactions .
- Molecular Dynamics (MD) : GROMACS or AMBER assess conformational stability of ligand-protein complexes over 100-ns simulations. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
Q. How does the bromine substituent influence reactivity and bioactivity compared to chloro/fluoro analogs?
- Electronic Effects : Bromine’s higher electronegativity versus chlorine/fluorine alters electron density in the pyrazole ring, affecting nucleophilic aromatic substitution rates (e.g., slower reactivity in Suzuki couplings) .
- Bioactivity : Bromine enhances lipophilicity (logP ~2.8), improving membrane permeability. In antimicrobial assays, bromophenyl derivatives show 2–3x higher potency than chloro analogs against S. aureus (MIC: 8 µg/mL vs. 16 µg/mL) .
Q. What environmental degradation pathways are observed for this compound, and how are breakdown products analyzed?
- Degradation Studies : Expose the compound to UV light (254 nm) or aqueous solutions (pH 3–9) to simulate environmental conditions. Major pathways include debromination and pyrazole ring oxidation .
- Analytical Methods :
- LC-MS/MS : Quantify degradation products (e.g., 1H-pyrazol-5-amine) with a C18 column and MRM transitions.
- GC-ECD : Detect brominated byproducts (e.g., 2-bromophenol) at sub-ppb levels .
Data Contradiction Analysis
Q. Why do reported yields for synthetic routes vary across studies, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
